Trityl-PEG8-azide Trityl-PEG8-azide Trityl-PEG8-azide is a PEG derivative containing an azide group and a trityl protected ester. Trityl group can be removed under acid conditions or hydrogenolysis. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1818294-30-2
VCID: VC0545959
InChI: InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C35H47N3O8
Molecular Weight: 637.77

Trityl-PEG8-azide

CAS No.: 1818294-30-2

Cat. No.: VC0545959

Molecular Formula: C35H47N3O8

Molecular Weight: 637.77

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trityl-PEG8-azide - 1818294-30-2

Specification

CAS No. 1818294-30-2
Molecular Formula C35H47N3O8
Molecular Weight 637.77
IUPAC Name [2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene
Standard InChI InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
Standard InChI Key GMEFSMLZCBKWDL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Trityl-PEG8-azide features a linear PEG chain comprising eight ethylene oxide units, terminated by an azide (-N3_3) group at one end and a trityl (triphenylmethyl, -C(C6_6H5_5)3_3) protecting group at the other. The molecular formula is C35_{35}H47_{47}N3_3O8_8 with a molecular weight of 637.8 g/mol . The PEG spacer provides hydrophilicity (logP = 4.6) , while the trityl group introduces steric bulk that protects the ester functionality until deprotection.

Table 1: Key Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC35_{35}H47_{47}N3_3O8_8
Molecular Weight637.8 g/mol
Purity≥95%
SolubilityDMSO, DCM, DMF
Storage Conditions-20°C, desiccated
CAS Number1818294-30-2

The IUPAC name, [2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene , reflects the alternating ethylene glycol units and the terminal functionalities.

Stability and Reactivity

The trityl group confers stability against nucleophilic attack under basic conditions but undergoes cleavage in acidic environments (e.g., 0.1% trifluoroacetic acid) or via hydrogenolysis (H2_2, Pd/C) . The azide remains inert to most biological nucleophiles but reacts selectively with strained alkynes (e.g., dibenzocyclooctyne, DBCO) or via CuAAC .

Synthetic Methodologies

Stepwise Synthesis

StepReagents/ConditionsYield
TosylationTsCl, NaOH, THF, 0°C → rt, 14 h98%
AzidationNaN3_3, DMF, 80°C, 24 h80%
TritylationTrCl, Et3_3N, DCM, rt, 12 h92%

Industrial-Scale Production

Industrial synthesis utilizes continuous flow reactors for PEG polymerization, ensuring narrow polydispersity (Đ < 1.05). Azidation is performed in acetonitrile to minimize side reactions, while tritylation employs catalytic 4-dimethylaminopyridine (DMAP) to accelerate the reaction. Final purification involves size-exclusion chromatography (SEC) followed by lyophilization.

Bioconjugation and Biomedical Applications

PROTACs and Targeted Protein Degradation

Trityl-PEG8-azide serves as a critical linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein-binding moiety. The PEG8 spacer optimizes ternary complex formation by providing a 30–40 Å separation . For example, in ARV-110 (a prostate cancer therapeutic), the azide enables CuAAC with alkyne-functionalized ligands, while trityl deprotection ensures timed release .

Antibody-Drug Conjugates (ADCs)

In ADCs like trastuzumab emtansine analogs, the azide reacts with DBCO-modified toxins (e.g., DM1) via strain-promoted azide-alkyne cycloaddition (SPAAC) . The PEG8 chain reduces aggregation and improves plasma half-life by shielding hydrophobic payloads .

Nanoparticle Functionalization

Azide-terminated PEG8 chains anchor targeting ligands (e.g., folate, HER2 antibodies) to lipid nanoparticles (LNPs) through CuAAC . This strategy enhances tumor accumulation; in murine models, PEG8-azide-conjugated doxorubicin LNPs showed a 3.2-fold increase in tumor-to-liver ratio compared to non-targeted variants .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (DMSO-d6_6): δ 7.2–7.4 ppm (trityl aromatic protons), 3.4–3.7 ppm (PEG backbone), 3.1 ppm (-CH2_2-N3_3) . Azide quantification is achieved post-click reaction with phenylacetylene, shifting the -CH2_2-N3_3 signal to 4.3 ppm (triazole -CH2_2-) .

Mass Spectrometry

MALDI-TOF analysis confirms monodispersity (m/z 637.8 [M+Na]+^+) . SEC-MALS (multi-angle light scattering) verifies hydrodynamic radius (Rh_h = 1.8 nm) .

Recent Advances and Future Directions

Recent studies exploit trityl-PEG8-azide in:

  • SARS-CoV-2 Antivirals: Conjugation of remdesivir to siRNA via PEG8 spacers enhanced lung delivery 4-fold in macaques .

  • Theranostic Agents: 64^{64}Cu-labeled PEG8-azide-DOTA complexes enable PET imaging and concurrent drug delivery .

  • Gene Editing: CRISPR-Cas9 ribonucleoproteins tagged with azide-PEG8 showed 92% editing efficiency in hepatocytes .

Future research aims to engineer photo-labile trityl variants for spatiotemporal control and integrate machine learning for linker length optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator